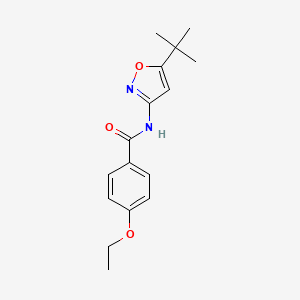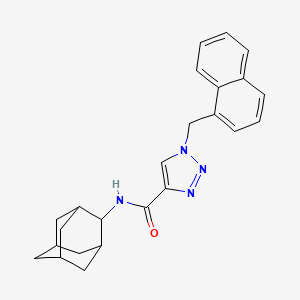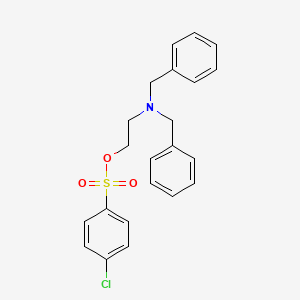![molecular formula C28H42N2O2 B5124737 1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including Mannich reactions and 1,3-dipolar cycloadditions. A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was prepared using a key synthon, demonstrating the versatility and reactivity of piperazine derivatives in synthesizing bioactive molecules (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides insights into the conformation and geometric parameters of piperazine-based compounds. The structure of 2-amino-6-(4-methyl-l-piperazinyl)4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine was refined at different temperatures to study the effect of temperature on the disorder of the adamantyl group, indicating the importance of temperature in molecular structure analysis (Perrakis et al., 1996).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, leading to diverse bioactive molecules. For example, DNA-directed alkylating agents were synthesized from piperazine analogs, evaluated for DNA affinity and antitumor activity, showcasing the chemical reactivity of piperazine compounds in medicinal chemistry (Al-Soud & Al-Masoudi, 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of novel piperazine-based building blocks, such as 3,7,9-triazabicyclo[3.3.1]nonane, highlighted the impact of molecular design on physical properties (Révész, Blum, & Wicki, 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, play a crucial role in their applications. The synthesis and antimicrobial activity of bis(phthalimido)piperazine and its derivatives demonstrated the relationship between chemical structure and bioactivity, revealing the potential of piperazine derivatives as antimicrobial agents (Aslam et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies if it has relevant biological activity .
Eigenschaften
IUPAC Name |
[4-(tricyclo[4.3.1.13,8]undecane-3-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c31-25(27-3-1-19-9-21(15-27)13-22(10-19)16-27)29-5-7-30(8-6-29)26(32)28-4-2-20-11-23(17-28)14-24(12-20)18-28/h19-24H,1-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTLURSLNMTMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)N4CCN(CC4)C(=O)C56CCC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)

![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)


![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)